5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
Description
5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is a substituted aniline derivative featuring a methoxy group at position 2, an ethyl group at position 5, and a 4-(4-methylpiperazin-1-yl)piperidin-1-yl substituent at position 4 of the benzene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of kinase inhibitors such as Brigatinib (a tyrosine kinase inhibitor used in non-small cell lung cancer therapy) .
Properties
Molecular Formula |
C19H32N4O |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
5-ethyl-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C19H32N4O/c1-4-15-13-17(20)19(24-3)14-18(15)23-7-5-16(6-8-23)22-11-9-21(2)10-12-22/h13-14,16H,4-12,20H2,1-3H3 |
InChI Key |
NVARVJGUSJRECY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the aromatic core: The initial step involves the formation of the aromatic core through a series of electrophilic aromatic substitution reactions.
Introduction of the piperidine and piperazine rings: The piperidine and piperazine rings are introduced through nucleophilic substitution reactions.
Final assembly: The final step involves the coupling of the aromatic core with the piperidine and piperazine rings under specific reaction conditions, such as the use of a base and a suitable solvent
Chemical Reactions Analysis
5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic ring, using reagents like halogens or alkylating agents
Scientific Research Applications
5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound is compared below with analogs sharing the 4-(4-methylpiperazin-1-yl)piperidin-1-yl backbone but differing in substituent positions and functional groups:
Biological Activity
5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure which includes an ethyl group, a methoxy group, and a piperazine moiety, making it a candidate for various therapeutic applications.
Chemical Structure
The chemical formula for this compound is . The structural complexity allows for interactions with multiple biological targets, which may contribute to its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. This interaction can modulate various signaling pathways, leading to potential therapeutic effects.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperazine rings have been shown to inhibit cancer cell proliferation by targeting key oncogenic pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially aiding in the treatment of neurodegenerative diseases .
Antimicrobial Properties
Preliminary studies suggest that related compounds possess antimicrobial activities against various bacterial strains. This suggests that this compound may also exhibit similar properties, warranting further investigation .
Study on Anticancer Activity
A study conducted on similar piperazine derivatives demonstrated that modifications in the molecular structure could enhance anticancer activity. The study highlighted the importance of substituents on the piperazine ring in determining the efficacy against cancer cell lines .
Enzyme Inhibition Assays
In vitro assays showed that the compound could significantly inhibit AChE activity. The IC50 values observed were comparable to those of known inhibitors, indicating its potential as a therapeutic agent in treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
